molecular formula C19H11F6NO2 B1384208 2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione CAS No. 1024222-54-5

2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No. B1384208
M. Wt: 399.3 g/mol
InChI Key: CNINVPMUWKLGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione, commonly known as 3,5-bis(trifluoromethyl)anilino)ethylidene-indene-1,3(2H)-dione (3,5-BTFMAD), is a heterocyclic compound that has been extensively studied in the field of synthetic organic chemistry due to its unique structure and reactivity. 3,5-BTFMAD is a versatile and valuable building block in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

  • Synthesis Techniques and Derivative Formation :

    • Ultrasound-assisted synthesis techniques have been employed to create derivatives of 1H-indene-1,3(2H)-dione, demonstrating efficient procedures and good yields (Ghahremanzadeh et al., 2011).
    • Novel synthesis methods involving green strategies have been developed for creating specific derivatives of 1H-indene-1,3(2H)-dione, highlighting the importance of eco-friendly approaches in chemical synthesis (Ghalib et al., 2019).
  • Molecular Docking and Electronic Properties :

    • Studies have investigated the molecular structure, electronic properties, and molecular docking to better understand the chemical behavior and potential applications of 1H-indene-1,3(2H)-dione derivatives (Ghalib et al., 2019).
  • Applications in Organic Electronics and Photovoltaics :

    • Research has been conducted on using 1H-indene-1,3(2H)-dione derivatives in the development of organic electronics and photovoltaic cells, demonstrating their potential as non-fullerene electron acceptors in solar cells (Patil et al., 2015).
  • Photochromic and Photomagnetic Properties :

    • The photochromic and photomagnetic properties of certain 1H-indene-1,3(2H)-dione derivatives have been explored, indicating their potential in materials science applications (Chen et al., 2010).
  • Medicinal Chemistry and Drug Design :

    • Derivatives of 1H-indene-1,3(2H)-dione have been investigated for their potential inhibitory activity against specific viral enzymes, highlighting their relevance in medicinal chemistry and drug design (Oliveira et al., 2018).
  • Crystallography and Supramolecular Chemistry :

    • Crystallographic studies of 1H-indene-1,3(2H)-dione derivatives have provided insights into their supramolecular networks, which is significant for understanding their structural properties and applications in crystal engineering (Kasugai et al., 2011).

properties

IUPAC Name

2-[N-[3,5-bis(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6NO2/c1-9(15-16(27)13-4-2-3-5-14(13)17(15)28)26-12-7-10(18(20,21)22)6-11(8-12)19(23,24)25/h2-8,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNINVPMUWKLGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
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2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione

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